REACTION_CXSMILES
|
[OH-].[K+].[N+]([C:6]1[CH:7]=[C:8]([O:14][CH3:15])[CH:9]=[CH:10][C:11]=1[C:12]#[N:13])([O-])=O.[C:16]([O:20][CH3:21])(=[O:19])[CH2:17][SH:18]>O>[NH2:13][C:12]1[C:11]2[CH:10]=[CH:9][C:8]([O:14][CH3:15])=[CH:7][C:6]=2[S:18][C:17]=1[C:16]([O:20][CH3:21])=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
36.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1C#N)OC
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(CS)(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
N,N-d-methylformamide
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
FILTRATION
|
Details
|
The precipitate is then filtered off
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
The product is dissolved in a mixture of dichloromethane and tetrahydrofuran
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is then dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is triturated in dichloromethane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(SC1C(=O)OC)C=C(C=C2)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |